molecular formula C25H27NO6 B4685819 7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B4685819
M. Wt: 437.5 g/mol
InChI Key: GDCUNHHAPUCVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine, such as cyclohexylamine, in the presence of a catalyst like p-toluenesulfonic acid.

    Cyclization: The resulting intermediate undergoes cyclization to form the octahydroquinoline core structure.

    Oxidation: The final step involves oxidation to introduce the dione functionality at positions 2 and 5.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-DIMETHOXYPHENYL)-4-(3-HYDROXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
  • 7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Uniqueness

The uniqueness of 7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific substitution pattern and the presence of both ethoxy and hydroxy groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c1-4-32-23-11-14(5-7-20(23)27)18-13-24(29)26-19-9-15(10-21(28)25(18)19)17-12-16(30-2)6-8-22(17)31-3/h5-8,11-12,15,18,27H,4,9-10,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUNHHAPUCVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 2
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 3
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 4
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 5
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Reactant of Route 6
7-(2,5-DIMETHOXYPHENYL)-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

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